![molecular formula C15H16N6OS B6427935 1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-3-[(thiophen-2-yl)methyl]urea CAS No. 2034465-93-3](/img/structure/B6427935.png)
1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-3-[(thiophen-2-yl)methyl]urea
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Overview
Description
1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-3-[(thiophen-2-yl)methyl]urea is a useful research compound. Its molecular formula is C15H16N6OS and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.11063033 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-3-[(thiophen-2-yl)methyl]urea has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H16N6OS
- Molecular Weight : 328.4 g/mol
- CAS Number : 2034465-93-3
The compound features a urea moiety linked to a pyrazinyl group and a thiophenyl substituent, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the pyrazole ring through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Coupling with thiophenes and subsequent modifications to introduce the urea functionality.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance:
- A study demonstrated that compounds similar to our target molecule showed effective inhibition of various cancer cell lines, including breast and lung cancers, by targeting specific kinases involved in tumor growth .
Antimicrobial Properties
The compound has been evaluated for antimicrobial activity against several pathogens:
- In vitro assays revealed that derivatives of pyrazole exhibit promising antibacterial effects against strains like Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Pyrazole derivatives have also been linked to anti-inflammatory activities:
- Studies suggest that these compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation in models of chronic inflammatory diseases .
The biological activity of this compound is believed to involve several mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
- Receptor Modulation : The thiophene group may interact with various receptors, modulating their activity and leading to therapeutic effects.
- Cell Cycle Arrest : Some studies indicate that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A combination therapy involving pyrazole derivatives and traditional chemotherapeutics like doxorubicin showed enhanced efficacy in MCF-7 breast cancer cell lines .
- Antimicrobial Testing : A series of synthesized pyrazole carboxamides demonstrated significant antifungal activity against Rhizoctonia solani, with an EC50 value lower than commercial fungicides .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
Anticancer Activity:
Research indicates that derivatives of pyrazole and thiophene often exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties:
The presence of the pyrazole ring suggests potential antimicrobial activity. Compounds containing pyrazole and thiophene have been studied for their ability to inhibit bacterial growth and combat fungal infections .
Enzyme Inhibition:
The compound may serve as an enzyme inhibitor, potentially impacting pathways involved in disease progression. This application is particularly relevant in the context of drug design, where selective inhibition can lead to therapeutic benefits .
Agricultural Chemistry
In agricultural applications, compounds similar to 1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-3-[(thiophen-2-yl)methyl]urea are explored for their efficacy as pesticides or herbicides.
Pesticidal Activity:
Research into pyrazole derivatives has highlighted their effectiveness as insecticides or fungicides. The structural features of this compound may enhance its ability to disrupt pest physiology or fungal growth .
Herbicide Development:
The compound's unique chemical structure could be tailored to develop selective herbicides that target specific weed species while minimizing harm to crops .
Material Science
The integration of this compound into material science is another promising area of research.
Polymer Synthesis:
Compounds containing thiophene and pyrazole can be utilized in the synthesis of conductive polymers or as additives in polymer formulations, enhancing properties such as thermal stability and electrical conductivity .
Nanomaterials:
Research is ongoing into the use of such compounds in the development of nanomaterials for applications in electronics and photonics, leveraging their unique electronic properties .
Case Studies
Several studies have investigated the applications of compounds structurally related to this compound:
-
Anticancer Study:
A study published in "Medicinal Chemistry" demonstrated that a related pyrazole derivative inhibited tumor growth in xenograft models by inducing apoptosis via mitochondrial pathways . -
Antimicrobial Research:
In "Journal of Agricultural and Food Chemistry," researchers reported that a thiophene-containing compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential for agricultural use . -
Material Innovation:
Research highlighted in "Advanced Functional Materials" explored the use of pyrazole-based compounds in creating nanostructured materials with enhanced electrical properties, paving the way for advancements in flexible electronics .
Properties
IUPAC Name |
1-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-21-10-11(7-20-21)14-13(16-4-5-17-14)9-19-15(22)18-8-12-3-2-6-23-12/h2-7,10H,8-9H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOIKWMEZSRDNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.